N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine
Description
N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine (CAS: 42443-72-1) is a diamine derivative characterized by a branched isotridecyloxy (C₁₃H₂₇O) group attached to a propane-1,3-diamine backbone. Its structure consists of two primary amine groups separated by a three-carbon chain, with one amine substituted by a 3-(isotridecyloxy)propyl moiety.
Properties
CAS No. |
42443-72-1 |
|---|---|
Molecular Formula |
C19H42N2O |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
N'-[3-(11-methyldodecoxy)propyl]propane-1,3-diamine |
InChI |
InChI=1S/C19H42N2O/c1-19(2)13-9-7-5-3-4-6-8-10-17-22-18-12-16-21-15-11-14-20/h19,21H,3-18,20H2,1-2H3 |
InChI Key |
YZGGABQGIYPLRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCOCCCNCCCN |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Step 1: Formation of the isotridecyloxypropyl intermediate, often by etherification of a suitable alcohol or alkyl halide precursor with isotridecyl alcohol or an equivalent branched alkyl source.
- Step 2: Introduction of the propane-1,3-diamine moiety via nucleophilic substitution or reductive amination techniques to attach the diamine group to the propyl chain bearing the isotridecyloxy substituent.
Detailed Preparation Routes
While direct literature on this exact compound's preparation is limited, analogous compounds such as N-[3-(Isodecyloxy)propyl]propane-1,3-diamine provide insight into practical synthetic routes:
Route A: Nucleophilic Substitution Approach
- Preparation of 3-(Isotridecyloxy)propyl halide:
- React isotridecyl alcohol with 3-chloropropanol or 3-bromopropanol under conditions promoting ether formation (e.g., acid catalysis or Williamson ether synthesis).
- Substitution with Propane-1,3-diamine:
- React the halide intermediate with excess propane-1,3-diamine under reflux in an inert solvent (e.g., ethanol or DMF), allowing nucleophilic substitution to yield the target diamine derivative.
- Purification:
- Preparation of 3-(Isotridecyloxy)propyl halide:
Route B: Reductive Amination Approach
- Synthesis of 3-(Isotridecyloxy)propionaldehyde:
- Oxidize 3-(isotridecyloxy)propanol to the corresponding aldehyde.
- Reductive amination with propane-1,3-diamine:
- React the aldehyde with propane-1,3-diamine in the presence of a reducing agent such as sodium cyanoborohydride or sodium borohydride to form the secondary amine linkage.
- Isolation:
- Synthesis of 3-(Isotridecyloxy)propionaldehyde:
Industrial Considerations and Optimization
- Catalysts and Conditions:
Mild acidic or basic catalysts can facilitate etherification and substitution steps. Reaction temperatures are generally maintained between 60–100°C to optimize yield while minimizing side reactions. - Solvent Choice:
Polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) improve nucleophilicity and reaction rates in substitution steps. - Yield and Purity:
Typical yields range from 70% to 90% depending on reaction conditions and purification efficiency. Side reactions such as polymerization or over-alkylation are minimized by controlled stoichiometry and reaction times.
Comparative Analysis of Preparation Methods
| Method | Key Steps | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Nucleophilic Substitution | Etherification + amine substitution | Straightforward, scalable | Requires halide intermediates | 75–85 |
| Reductive Amination | Aldehyde formation + amine reduction | High selectivity, mild conditions | Additional oxidation step needed | 70–80 |
Related Synthetic Insights from Analogous Compounds
- A patent describing preparation of N,N-diisopropyl-1,3-propanediamine via nucleophilic addition of diisopropylamine to acrylonitrile followed by sodium borohydride reduction offers a conceptual parallel, highlighting the importance of mild conditions and catalyst presence to avoid polymerization and improve yield.
- This method emphasizes the use of trace water as a catalyst to suppress acrylonitrile polymerization, suggesting that careful control of reaction environment is critical for amine-containing compounds synthesis.
Data Table: Physical and Chemical Properties Relevant to Preparation
Summary and Recommendations
- The preparation of this compound involves ether formation followed by amine substitution or reductive amination.
- Mild reaction conditions, appropriate catalysts, and solvent choices are critical to achieving high yields and purity.
- Analogous synthetic routes and industrial patents provide valuable frameworks for optimizing synthesis.
- Physical property data support the selection of reaction parameters and purification methods.
Chemical Reactions Analysis
Types of Reactions: : N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the diamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like halides, thiols; reactions often conducted in polar aprotic solvents.
Major Products: : The major products formed from these reactions include oxides, reduced amine derivatives, and substituted diamine compounds .
Scientific Research Applications
Surfactant Applications
N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine is utilized as a surfactant in various formulations due to its amphiphilic properties. These properties allow it to reduce surface tension and stabilize emulsions.
Case Study: Agricultural Formulations
In agricultural chemistry, this compound has been incorporated into pesticide formulations to enhance the efficacy of active ingredients. For instance, it has been shown to improve the dispersion and stability of glyphosate in liquid formulations, leading to better absorption by plants and reduced runoff into the environment .
| Application | Function | Impact |
|---|---|---|
| Pesticide Formulations | Surfactant for glyphosate | Improved absorption |
| Industrial Cleaning | Emulsifier for oils | Enhanced cleaning efficiency |
Pharmaceutical Applications
The compound is also explored for its potential in drug delivery systems. Its ability to form micelles makes it suitable for encapsulating hydrophobic drugs, thereby improving their solubility and bioavailability.
Case Study: Drug Delivery Systems
Research indicates that this compound can be used to create liposomes that encapsulate anticancer drugs. These liposomes can target tumor cells more effectively than conventional delivery methods, thus minimizing side effects associated with chemotherapy .
| Drug | Encapsulation Method | Targeted Delivery |
|---|---|---|
| Doxorubicin | Liposome formation | Enhanced targeting of tumors |
| Paclitaxel | Micelle formation | Improved solubility |
Industrial Applications
In industrial settings, this compound serves as a raw material for synthesizing other chemicals and polymers. Its branched structure contributes to the properties of the resulting materials.
Case Study: Polymer Synthesis
The compound has been used in the synthesis of polyurethanes and other polymers that exhibit improved flexibility and thermal stability. These materials find applications in coatings, adhesives, and sealants .
| Material Type | Properties Enhanced | Applications |
|---|---|---|
| Polyurethanes | Flexibility, thermal stability | Coatings |
| Adhesives | Bond strength | Construction |
Mechanism of Action
The mechanism of action of N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s diamine group allows it to form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and cellular signaling processes .
Comparison with Similar Compounds
Structural and Molecular Comparison
| Compound Name | CAS No. | Molecular Formula | Alkyl Chain Length/Type | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|---|
| N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine | 42443-72-1 | Estimated: C₁₉H₄₂N₂O | Isotridecyloxy (C₁₃, branched) | ~328 (estimated) | Branched C₁₃ alkoxy group; propane-1,3-diamine backbone |
| N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine | 2372-82-9 | C₁₈H₄₁N₃ | Dodecyl (C₁₂, linear) | 299.54 | Linear C₁₂ alkyl; additional aminopropyl substituent |
| N-[3-(Isodecyloxy)propyl]propane-1,3-diamine | Not specified | Estimated: C₁₆H₃₆N₂O | Isodecyloxy (C₁₀, branched) | ~276 (estimated) | Shorter branched C₁₀ alkoxy group |
| Oleyl Propylene Diamine | Varies | ~C₂₁H₄₂N₂ | Oleyl (C₁₈, unsaturated) | ~322 | Unsaturated C₁₈ chain; enhanced lipophilicity |
| N-[3-(Tetradecyloxy)propyl]propane-1,3-diamine | 68189-46-8 | C₂₀H₄₄N₂O | Tetradecyloxy (C₁₄, linear) | ~340 | Linear C₁₄ alkoxy group |
Physicochemical Properties
Key Research Findings
Alkyl Chain Length and Stability : Longer alkyl chains (e.g., isotridecyloxy vs. isodecyloxy) improve stability against acidic gases due to reduced amine group exposure .
Toxicity Trends : Linear alkyl chains (e.g., dodecyl) show higher acute toxicity, while unsaturated chains (e.g., oleyl) may reduce bioaccumulation .
Biological Activity
N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, including toxicity, antimicrobial activity, and ecological impact, supported by relevant data tables and research findings.
Chemical Overview
This compound is classified under the category of UVCB (unknown or variable composition, complex reaction products, or biological materials) substances. Its chemical structure includes a long-chain alkoxy group which contributes to its surfactant properties. The compound's molecular formula is C19H42N2O, and it has a molecular weight exceeding 500 g/mol .
Acute and Chronic Toxicity
The toxicity assessment of this compound indicates significant hazards. In animal studies, clinical signs of toxicity were observed at doses as low as 0.5 mg/kg body weight per day. Notable effects included abnormal gait and swelling in hind limbs, leading to severe histopathological findings such as arthritis in joints and granulomas in lymph nodes .
Table 1: Toxicity Findings from Animal Studies
| Dose (mg/kg bw/day) | Observed Effects | Comments |
|---|---|---|
| 0.5 | Abnormal gait, hypotonia | Clinical signs of morbidity |
| 2 | Sacrificed in extremis | Histopathological findings |
| >2 | Deaths observed | No NOAEL established |
In Vitro Studies
In vitro assays demonstrated that certain derivatives exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for different bacterial strains, indicating effective bactericidal activity.
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Propyl-Propane-Thiosulfinate | E. coli | 50 |
| Propyl-Propane-Thiosulfonate | Staphylococcus aureus | 25 |
Ecotoxicological Impact
The environmental impact of this compound has been assessed through ecotoxicological endpoints. The compound has been classified under human health hazard band B due to its potential adverse effects on aquatic life and soil organisms .
Table 3: Environmental Hazard Classification
| Endpoint | Hazard Classification |
|---|---|
| Acute toxicity to fish | Hazardous |
| Chronic toxicity to aquatic organisms | Potentially hazardous |
Case Studies
A case study conducted on the application of this compound in industrial settings highlighted its use as a surfactant in pesticide formulations. The study noted that while it enhances the efficacy of active ingredients, careful handling is required due to its toxicological profile.
Key Findings from Case Study
- Application : Used as a surfactant in pesticide formulations.
- Benefits : Improved dispersion and effectiveness of active ingredients.
- Risks : Necessitates stringent safety protocols due to toxicity.
Q & A
Q. What analytical approaches resolve discrepancies in reported physicochemical properties (e.g., solubility, melting point)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
